molecular formula C11H24O3 B1670431 Dibuprol CAS No. 2216-77-5

Dibuprol

Cat. No.: B1670431
CAS No.: 2216-77-5
M. Wt: 204.31 g/mol
InChI Key: ABSDZQDZDHJMPX-UHFFFAOYSA-N
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Description

Dibuprol, also known as 1,3-dibutoxy-2-propanol, is an organic compound with the molecular formula C₁₁H₂₄O₃. It is a colorless liquid that is primarily used as a solvent and intermediate in various chemical reactions. The compound is known for its stability and relatively low toxicity, making it suitable for use in a wide range of industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibuprol can be synthesized through the reaction of 1,3-propanediol with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

1,3-Propanediol+2ButanolAcid CatalystThis compound+Water\text{1,3-Propanediol} + 2\text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 1,3-Propanediol+2ButanolAcid Catalyst​this compound+Water

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reactants and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halide substitution.

Major Products:

Scientific Research Applications

Dibuprol has a variety of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the preparation of polymers and resins.

    Biology: Utilized in the formulation of biological buffers and as a stabilizer for enzymes and proteins.

    Medicine: Investigated for its potential use as a drug delivery agent due to its biocompatibility and low toxicity.

    Industry: Applied in the manufacture of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism by which dibuprol exerts its effects is primarily through its role as a solvent and stabilizer. It interacts with various molecular targets, including enzymes and proteins, to enhance their stability and activity. The compound’s ability to form hydrogen bonds and its relatively low polarity make it an effective medium for facilitating chemical reactions and stabilizing reactive intermediates .

Comparison with Similar Compounds

    1,3-dibutoxy-2-propanol: Similar in structure and properties to dibuprol.

    1,3-dichloropropane: Undergoes similar substitution reactions.

    1,3-diaminopropane: Shares similar reactivity in nucleophilic substitution reactions.

Uniqueness: this compound’s unique combination of stability, low toxicity, and versatility as a solvent and intermediate sets it apart from other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,3-dibutoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSDZQDZDHJMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(COCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176692
Record name Dibuprol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2216-77-5
Record name 1,3-Dibutoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2216-77-5
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Record name Dibuprol [INN]
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Record name Dibuprol
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Record name Dibuprol
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Record name Dibuprol
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Record name DIBUPROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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